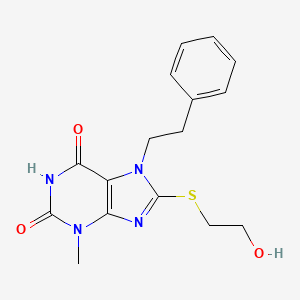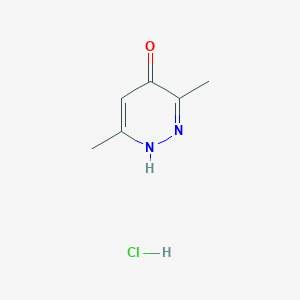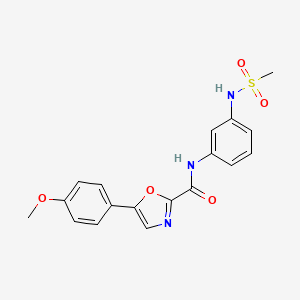![molecular formula C16H15NO2S B2750527 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one CAS No. 797780-56-4](/img/structure/B2750527.png)
3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like liquid chromatography-mass spectrometry (LCMS), mass, 1 H NMR, and FT-IR . Unfortunately, the specific molecular structure analysis for 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Materials Science and Photophysics
Benzothiazole derivatives have been investigated for their potential in the development of electroluminescent devices and organic light-emitting diodes (OLEDs). For example, Zn(II)-chelated complexes based on benzothiazole derivatives have shown promising white-light emission properties and have been evaluated for their electroluminescent device properties. These compounds exhibit large Stokes shifts in their fluorescence emission and have potential as materials for RGB OLEDs due to their electron-transport properties (Roh et al., 2009).
Cancer Research
Benzothiazole derivatives have been extensively studied for their antitumor properties. Compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have been identified as novel agents with potent and selective antitumor activities. These compounds induce DNA damage and cell cycle arrest in cancer cells through mechanisms that may involve the activation of cytochrome P450 enzymes and the aryl hydrocarbon receptor signaling pathway (Trapani et al., 2003). Additionally, the metabolic formation and biological properties of antitumor 2-(4-aminophenyl)benzothiazoles have been linked to their selective growth inhibitory properties against certain human cancer cell lines (Kashiyama et al., 1999).
Antimicrobial Activities
Some benzothiazole derivatives have shown antimicrobial activities against various bacterial and fungal strains. The synthesis and investigation of these compounds have led to the identification of molecules with potential use in combating microbial infections. For example, thiazole and its fused derivatives have been synthesized and evaluated for their antimicrobial efficacy, indicating a promising avenue for the development of new antimicrobial agents (Wardkhan et al., 2008).
Sensor Development
Benzothiazole-based compounds have also been explored for their application in the development of fluorescent probes and sensors. These compounds can undergo excited-state intramolecular proton transfer (ESIPT) processes, leading to fluorescent emissions that are sensitive to environmental changes such as pH and the presence of metal cations. This property has been utilized in the design of highly sensitive physiological pH sensors and metal ion detectors (Li et al., 2018).
Eigenschaften
IUPAC Name |
3-[(2-ethoxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-19-14-9-5-3-7-12(14)11-17-13-8-4-6-10-15(13)20-16(17)18/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQXEZGOGMNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2750446.png)




![4-methyl-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2750456.png)





